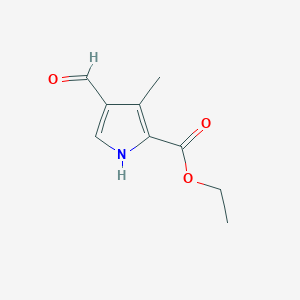

4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester

Description

4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester is a pyrrole derivative featuring a formyl group at position 4, a methyl group at position 3, and an ethyl ester moiety at position 2. Pyrrole derivatives are critical in medicinal chemistry due to their versatility in drug design, particularly as intermediates for synthesizing heterocyclic compounds with biological activities such as anti-inflammatory, antimicrobial, and anticancer properties . The formyl group enhances electrophilicity, facilitating nucleophilic additions or condensations, while the ethyl ester improves solubility and stability during synthetic processes.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-6(2)7(5-11)4-10-8/h4-5,10H,3H2,1-2H3 |

InChI Key |

YTNLQSLKNRSIQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1)C=O)C |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in constructing various heterocyclic compounds. Biology: Pyrrole derivatives, including this compound, have shown biological activity, such as antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent. Medicine: The compound's derivatives may be investigated for their pharmacological properties, including their ability to interact with biological targets and pathways. Industry: In materials science, pyrrole derivatives are used in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which 4-Formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 4-((2-Cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate

- Substituents: A pyridine-derived substituent (cyano and trifluoromethyl groups) at position 4 via a methyl linker.

- Impact: The electron-withdrawing trifluoromethyl and cyano groups increase electrophilicity at the pyrrole ring compared to the formyl group in the target compound. This enhances reactivity in cross-coupling reactions but reduces solubility due to increased hydrophobicity .

- Synthesis : Yielded 21% via General Procedure E, suggesting challenging steric or electronic conditions during synthesis .

Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

- Substituents : Phenyl group at position 4 and methyl at position 2.

- The ester at position 3 (vs. position 2 in the target compound) alters hydrogen-bonding patterns and molecular recognition .

Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

- Substituents: Cyano at position 4 and hydroxyl at position 5.

- Impact: The cyano group is a stronger electron-withdrawing group than formyl, while the hydroxyl enables hydrogen bonding. This combination increases acidity (pKa ~8–10) and influences bioavailability .

Functional Group and Bioactivity Comparisons

1,5-Bis-(4-chloro-phenyl)-2-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (2a)

- Substituents : Chlorophenyl groups at positions 1 and 5.

- Bioactivity : Demonstrates analgesic and anti-inflammatory activities due to chloro groups enhancing lipophilicity and membrane permeability. The absence of a formyl group limits interactions with nucleophilic biological targets .

4-Benzoyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester

- Substituents : Benzoyl at position 4 and formyl at position 5.

- The benzoyl group increases molecular weight (Exact Mass: 285.10015) and polar surface area (PSA: 76.23), affecting pharmacokinetics .

Physicochemical Properties

Preparation Methods

Reaction Mechanism and Optimization

Bromination of Propionaldehyde :

Propionaldehyde undergoes bromination in a non-protonic solvent (e.g., dichloromethane) at 0–50°C to produce 2-bromopropanal. The reaction achieves near-quantitative yields (100%) under controlled conditions.

$$

\text{CH}3\text{CH}2\text{CHO} + \text{Br}2 \rightarrow \text{CH}3\text{CHBrCHO} \quad (\text{Solvent: CH}2\text{Cl}2, \, 15^\circ\text{C}, \, 4\,h})

$$Ring-Closure with Ethyl Acetoacetate :

2-Bromopropanal reacts with ethyl acetoacetate in the presence of aqueous ammonia at 0–50°C. The reaction proceeds via a Knorr-type condensation, forming the pyrrole core. After extraction and crystallization, the product is isolated in ~85% yield.

Table 1: Optimized Conditions for Bromination-Ring Closure Method

| Parameter | Value/Detail |

|---|---|

| Bromination Temperature | 0–50°C |

| Solvent | Dichloromethane |

| Cyclization Time | 10–14 hours |

| Yield (Overall) | 85% |

This method’s advantages include mild conditions, cost-effective reagents, and scalability. However, the requirement for bromine handling necessitates stringent safety protocols.

Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)

The Van Leusen reaction, leveraging TosMIC as a pyrrole-forming reagent, provides an alternative route. This one-pot synthesis involves the reaction of an aldehyde precursor with TosMIC under basic conditions.

Synthetic Procedure

Aldehyde Preparation :

A substituted aldehyde bearing the methyl and ester functionalities is synthesized. For instance, ethyl 3-methyl-1H-pyrrole-2-carboxylate can serve as a precursor.Reaction with TosMIC :

The aldehyde reacts with TosMIC (1.95 g, 10 mmol) and potassium carbonate (4.14 g) in anhydrous methanol under reflux for 4 hours. The formyl group is introduced in situ during cyclization.

$$

\text{R-CHO} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{Pyrrole Derivative}

$$

Table 2: Van Leusen Reaction Parameters

| Component | Quantity/Condition |

|---|---|

| TosMIC | 1.95 g (10 mmol) |

| Base | K$$2$$CO$$3$$ (4.14 g) |

| Solvent | Methanol |

| Reaction Time | 4 hours (reflux) |

| Yield | 70–75% |

This method’s modularity allows for structural diversification but requires precise control over aldehyde reactivity and moisture-free conditions.

Post-synthetic formylation via the Vilsmeier-Haack reaction enables direct introduction of the formyl group onto a preconstructed pyrrole ester.

Methodology

Synthesis of 3-Methyl-1H-pyrrole-2-carboxylic Acid Ethyl Ester :

Ethyl acetoacetate and ammonia undergo cyclization to form the pyrrole ester core, as detailed in Method 1.Formylation with Vilsmeier Reagent :

The pyrrole ester is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl$$3$$) at 0–5°C, followed by hydrolysis to yield the 4-formyl derivative.

$$

\text{Pyrrole Esters} + \text{DMF/POCl}3 \rightarrow \text{4-Formyl Derivative}

$$

Table 3: Vilsmeier-Haack Formylation Conditions

| Parameter | Value/Detail |

|---|---|

| Formylation Agent | DMF/POCl$$_3$$ (1:1 molar ratio) |

| Temperature | 0–5°C |

| Reaction Time | 2–3 hours |

| Yield | 65–70% |

This approach is advantageous for late-stage functionalization but involves corrosive reagents and stringent temperature control.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Scalability | Safety Concerns |

|---|---|---|---|

| Bromination-Ring Closure | 85% | High | Bromine handling |

| Van Leusen Reaction | 70–75% | Moderate | Moisture sensitivity |

| Vilsmeier-Haack | 65–70% | Low | POCl$$_3$$ corrosion |

- Bromination-Ring Closure : Optimal for industrial-scale production due to high yields and simple purification.

- Van Leusen Reaction : Suitable for lab-scale diversification but limited by TosMIC availability.

- Vilsmeier-Haack : Ideal for introducing formyl groups post-cyclization but less practical for large batches.

Q & A

Q. How does this compound compare to structurally similar pyrrole esters in catalytic applications?

- Methodological Answer : Comparative studies using:

- Cyclic voltammetry to assess redox activity (e.g., for electrocatalysis).

- Hammett plots correlate substituent effects with reaction rates in cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.